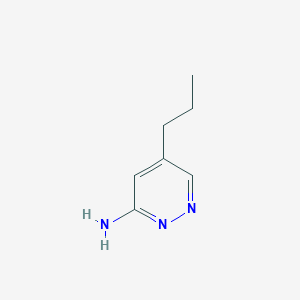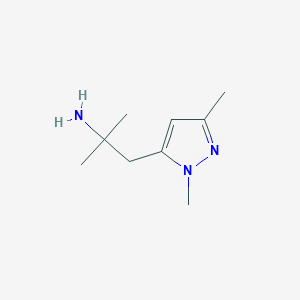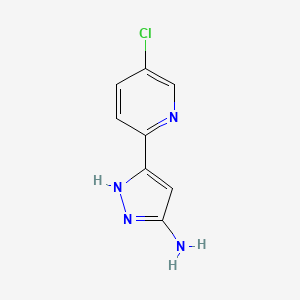
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperazine ring attached to an acetamide group, with a 2,6-dimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anesthetic properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may block sodium channels, thereby inhibiting nerve signal transmission and providing anesthetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different substituents.
Bupivacaine: A longer-acting anesthetic with a similar mechanism of action.
Ropivacaine: A compound with similar applications but different pharmacokinetic properties.
Uniqueness
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring and a 2,6-dimethylphenyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C14H23Cl2N3O |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17;;/h3-5,15H,6-10H2,1-2H3,(H,16,18);2*1H |
Clé InChI |
ZYSLOFMAXAEBLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)






